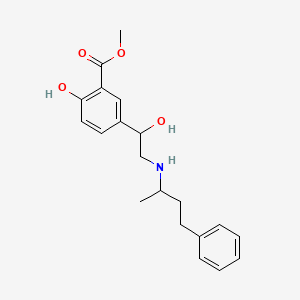

Labetalol-1-carboxylic Acid Methyl Ester

Descripción general

Descripción

Labetalol-1-carboxylic Acid Methyl Ester is a chemical compound with the molecular formula C20H25NO4 and a molecular weight of 343.42 g/mol . It is a derivative of labetalol, a medication commonly used to treat high blood pressure. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Métodos De Preparación

The synthesis of Labetalol-1-carboxylic Acid Methyl Ester typically starts with labetalol as the base molecule. The process involves the following steps:

Identifying the Modification Site: Determine the site on the labetalol molecule where the carboxylic acid methyl ester group should be added.

Esterification Reaction: React labetalol with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. Alternatively, react the carboxylic acid group with methanol using a catalyst like sulfuric acid or hydrochloric acid.

Reaction Conditions: Control the reaction conditions (temperature, pH, solvent, reaction time) to ensure the desired modification occurs without undesired side reactions.

Purification: Purify the product using techniques like chromatography or recrystallization.

Verification of Product: Analyze the final product to confirm its structure and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Análisis De Reacciones Químicas

Labetalol-1-carboxylic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Labetalol-1-carboxylic Acid Methyl Ester is used in various scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of similar compounds.

Biology: It is used in biochemical research to study the interactions of labetalol derivatives with biological molecules.

Medicine: It is used in pharmacological research to study the effects of labetalol derivatives on the cardiovascular system.

Industry: It is used in the development of new pharmaceuticals and chemical products

Mecanismo De Acción

Labetalol-1-carboxylic Acid Methyl Ester exerts its effects by blocking the activation of beta-adrenergic and alpha-adrenergic receptors. This dual antagonism leads to a decrease in blood pressure and heart rate. The compound’s molecular targets include the beta-1, beta-2, and alpha-1 adrenergic receptors .

Comparación Con Compuestos Similares

Labetalol-1-carboxylic Acid Methyl Ester is similar to other labetalol derivatives, such as:

Labetalol: The parent compound, used to treat high blood pressure.

Carvedilol: Another beta and alpha-adrenergic blocker used to treat high blood pressure and heart failure.

Propranolol: A non-selective beta-adrenergic blocker used to treat high blood pressure, angina, and other conditions.

This compound is unique in its specific esterification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar compounds.

Actividad Biológica

Labetalol-1-carboxylic acid methyl ester is a derivative of labetalol, a well-known antihypertensive agent that exhibits both alpha and beta-adrenergic receptor antagonism. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Overview of Labetalol

Labetalol is primarily used in the treatment of hypertension and is characterized by its unique ability to block both alpha-1 and beta-adrenergic receptors. The ratio of beta to alpha antagonism is approximately 3:1 after oral administration and 6.9:1 following intravenous administration . This dual action leads to vasodilation and reduced vascular resistance, effectively lowering blood pressure with minimal impact on heart rate and cardiac output .

Pharmacological Properties

Mechanism of Action:

- Beta-Adrenergic Antagonism: Labetalol inhibits beta-1 receptors, leading to decreased heart rate and myocardial contractility. The blockade of beta-2 receptors can result in bronchospasm, although this is somewhat mitigated by concurrent alpha-1 antagonism .

- Alpha-Adrenergic Antagonism: By blocking alpha-1 receptors, labetalol promotes vasodilation, which is crucial for its antihypertensive effects .

Pharmacokinetics:

- Absorption: Labetalol is well absorbed after oral administration, but its bioavailability can vary significantly (11% to 86%) due to first-pass metabolism .

- Distribution: The volume of distribution ranges from 188 to 805 L depending on the patient population (normotensive vs. hypertensive) .

- Metabolism: It undergoes extensive hepatic metabolism, primarily forming inactive glucuronides. No active metabolites have been identified .

- Elimination Half-life: The half-life of labetalol varies between 1.7 to 6.1 hours depending on administration route and patient condition .

Biological Activity of this compound

Chemical Structure:

this compound retains the core structure of labetalol with modifications that may influence its biological activity.

In Vitro Studies:

Research indicates that modifications at the carboxylic acid position can alter the pharmacological profile significantly. For instance, studies show that introducing carboxylic esters at certain positions can diminish biological activity compared to their acid counterparts .

Case Studies:

Clinical evaluations have highlighted the efficacy of labetalol in various settings:

- Hypertensive Emergencies: In a study involving pregnant women with severe hypertension, labetalol demonstrated comparable efficacy to hydralazine in controlling blood pressure without significant differences in side effects or outcomes .

- Ischemic Heart Disease: Preliminary studies suggest potential benefits in managing ischemic heart conditions due to its vasodilatory properties .

Comparative Efficacy Table

| Study Type | Drug Comparison | Key Findings |

|---|---|---|

| Hypertensive Emergency | Labetalol vs Hydralazine | No significant difference in doses required for blood pressure control (p = 0.25) |

| Efficacy in Pregnancy | Labetalol | Effective in managing severe antenatal hypertension with minimal adverse effects |

| General Hypertension | Labetalol vs Conventional Agents | Comparable efficacy to other antihypertensives like methyldopa and clonidine |

Propiedades

IUPAC Name |

methyl 2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-14(8-9-15-6-4-3-5-7-15)21-13-19(23)16-10-11-18(22)17(12-16)20(24)25-2/h3-7,10-12,14,19,21-23H,8-9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMYIQYFFYISIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857914 | |

| Record name | Methyl 2-hydroxy-5-{1-hydroxy-2-[(4-phenylbutan-2-yl)amino]ethyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802620-01-5 | |

| Record name | Methyl labetalol acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802620015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-hydroxy-5-{1-hydroxy-2-[(4-phenylbutan-2-yl)amino]ethyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL LABETALOL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBD0X30YEG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.